Hexa-3,5-dien-1-yl 2-methylprop-2-enoate
Description
Hexa-3,5-dien-1-yl 2-methylprop-2-enoate is an unsaturated ester featuring a conjugated diene system (hexa-3,5-dienyl) linked to a methacrylate moiety (2-methylprop-2-enoate). This structure confers unique reactivity and physical properties, making it valuable in polymer chemistry and materials science. Applications include specialty adhesives, coatings, and biomedical materials, where controlled reactivity and structural flexibility are critical .
Properties
CAS No. |
827324-98-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
hexa-3,5-dienyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-6H,1-2,7-8H2,3H3 |
InChI Key |
QABFKEJISCIPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-3,5-dien-1-yl 2-methylprop-2-enoate typically involves the esterification of hexa-3,5-dien-1-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Hexa-3,5-dien-1-yl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing the ester group.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hexa-3,5-dien-1-yl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexa-3,5-dien-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive diene and ester groups
Mechanism of Action
The mechanism of action of Hexa-3,5-dien-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Reactivity Comparisons
a) Methyl 2-methylprop-2-enoate (Methyl Methacrylate, MMA)
- Structure : Lacks the hexadienyl chain, containing only a methyl group attached to the methacrylate.
- Reactivity: MMA is a widely used monomer in polymethyl methacrylate (PMMA) production. Its simpler structure allows rapid free-radical polymerization but lacks the conjugation-derived stabilization seen in Hexa-3,5-dien-1-yl derivatives.
- Applications : Transparent plastics, adhesives, and dental materials.
- Safety : Occupational exposure limits (OELs) include STEL = 100 ppm and TWA = 50 ppm due to respiratory and dermal irritation risks .
b) Silyl-Substituted Dienoates (e.g., Methyl (R)-3-(trimethylsilyl)hexa-3,4-dienoate)
- Structure: Features a silicon-containing substituent (trimethylsilyl) on the dienoate backbone instead of a pure hydrocarbon chain.
- Reactivity : The silyl group stabilizes intermediates in enantioselective reactions, enabling asymmetric synthesis of complex molecules. This contrasts with the purely hydrocarbon-based Hexa-3,5-dien-1-yl ester, which may prioritize radical or thermal polymerization.
- Applications : Catalytic asymmetric synthesis, pharmaceuticals, and chiral materials .
c) Copolymerized Esters (e.g., 3-Butyltetracosamethyldodecasiloxane Propyl 2-methylprop-2-enoate)
- Structure : Combines a siloxane backbone with methacrylate termini. The Hexa-3,5-dien-1-yl variant replaces siloxane with a conjugated diene.
- Reactivity : Siloxane-methacrylate copolymers exhibit high oxygen permeability (e.g., 10⁻¹¹ cm²/sec for contact lenses), whereas the diene-containing compound may enhance flexibility or UV responsiveness in polymers.
- Applications : Hydrophilic contact lenses, medical devices .
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